Caproyl tyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30664-77-8 |
|---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
DJPVXOYGQKTRPA-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Chemoenzymatic and Enzymatic Synthesis Routes
The use of enzymes in organic synthesis, or biocatalysis, provides a powerful tool for creating complex molecules with high specificity under mild conditions. sci-hub.se These green and sustainable methods are increasingly recognized as viable alternatives to traditional chemical syntheses. nih.govscilit.com Chemoenzymatic approaches, which combine enzymatic and chemical steps, are particularly effective for producing amino acid derivatives. nih.govnih.govchemrxiv.org
The synthesis of optically pure chiral amino acids is of significant interest for pharmaceuticals and other industries. researchgate.net Asymmetric enzymatic synthesis is a potent strategy for achieving this, with several established methods. researchgate.netnih.gov These include the asymmetric reductive amination of keto acids, asymmetric transamination, enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids, and aldol (B89426) condensation. researchgate.net
Enzymes such as transaminases, ammonia lyases, and dehydrogenases are pivotal in these processes. researchgate.netmdpi.com For instance, D-amino acid transaminases (DAATs) have been successfully used in the asymmetric synthesis of various D-amino acids, including D-tyrosine, from their corresponding α-keto acids with high enantiomeric excess (>99%). mdpi.com One study developed a one-pot, three-enzyme system using a transaminase from Haliscomenobacter hydrossis to produce D-amino acids with yields of up to 99%. mdpi.com While these methods typically build the amino acid backbone, subsequent enzymatic or chemical N-acylation would be required to produce caproyl tyrosine. Another approach involves the enzymatic resolution of racemic (DL) N-acylated amino acids. Papain, for example, can be used to selectively synthesize an anilide from the N-acyl-L-amino acid, allowing for the separation of the L- and D-isomers. researchgate.net This could be applied to a racemic mixture of N-caproyl-tyrosine to isolate the desired L-enantiomer.
The precursor L-tyrosine is widely produced through microbial fermentation, which presents a more sustainable alternative to chemical synthesis. nih.govfrontiersin.org Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled high-titer production of L-tyrosine from simple carbon sources like glucose. nih.govfrontiersin.org Engineered strains of E. coli have achieved L-tyrosine titers as high as 92.5 g/L in a 5-L fermenter. nih.govfrontiersin.orgfrontiersin.org
Beyond producing the precursor, biocatalysis can be used to create tyrosine derivatives directly. sci-hub.se Tyrosine phenol (B47542) lyase (TPL) is a key enzyme that can synthesize L-tyrosine and its derivatives from precursors like phenol, pyruvate (B1213749), and ammonia. nih.govfrontiersin.orgjmb.or.kr For example, a fed-batch system using a thermostable TPL produced 131 g/L of L-tyrosine. jmb.or.kr Furthermore, multi-enzyme cascade reactions have been designed to produce novel L-tyrosine derivatives. In one such one-pot biocascade, a P450 monooxygenase hydroxylates a monosubstituted benzene, and the resulting phenol is then coupled with pyruvate and ammonia by a TPL mutant to furnish L-tyrosine derivatives with product titers up to 5.2 g L⁻¹. acs.org
| Microorganism | Key Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g) | Reference |
|---|---|---|---|---|---|
| E. coli HGD | Metabolic engineering | Glucose | 92.5 | 0.266 | Ping et al., 2023 nih.govfrontiersin.org |
| E. coli | Fermentation optimization | Sucrose or Glucose | Not Specified | Not Specified | Lutke-Eversloh et al., 2007 scilit.com |
| S. toebii (heterologous expression) | Enzymatic biocatalysis (Tyrosine Phenol Lyase) | Phenol, Pyruvate, Ammonia | 131 | Not Specified | Kim et al., 2007 nih.govfrontiersin.org |
Chemical Acylation and Functionalization of Tyrosine and its Derivatives
Chemical synthesis offers robust and scalable methods for modifying tyrosine. Acylation, the process of adding an acyl group, is a primary strategy for creating derivatives like this compound. This can be targeted to the amino group (N-acylation) or the phenolic ring (C-H acylation).
N-acylation connects a fatty acid, such as caproic acid, to the α-amino group of tyrosine via an amide bond. academie-sciences.frnih.gov This reaction is fundamental to producing N-acyl amino acids. nih.gov The synthesis can be performed by reacting L-tyrosine with an activated form of the fatty acid, such as an acyl chloride or anhydride. academie-sciences.frgoogle.com For example, N-acyl L-tyrosine derivatives have been synthesized by condensing L-tyrosine esters with fatty acid chlorides (C10–C18) in the presence of bases like triethylamine. academie-sciences.fr The synthesis of N-oleoyl tyrosine, a related NAAA, is known to occur via condensation. hmdb.ca Another method involves using succinimidyl esters of fatty acids, which react selectively with the amino group of the amino acid at a high pH. google.com This method is suitable for fatty acids like hexanoic acid (caproic acid). google.com
A more advanced functionalization strategy involves the direct acylation of the tyrosine phenolic ring through C-H bond activation. This allows for the late-stage modification of tyrosine residues already incorporated within a peptide sequence. nih.govacs.org Palladium-catalyzed C-H acylation has been developed to selectively introduce acyl groups at the ortho-position of the tyrosine phenol ring. nih.govacs.orgrsc.org This reaction can be performed in water and is compatible with complex peptides, including biologically relevant sequences like endomorphin-2 and neuromedin N. nih.govrsc.orgnih.gov
Researchers have demonstrated this method using simple alcohols like ethanol (B145695) as the acylating agent precursor, offering a green and atom-economical approach. nih.govacs.org The methodology is also compatible with other aliphatic alcohols, allowing for the installation of various acyl groups. acs.org This technique provides a powerful tool for creating peptidomimetics with altered side-chain structures. nih.gov
| Alcohol (Acyl Source) | Catalyst | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Ethanol (EtOH) | Pd(OAc)₂ (10 mol %) | T-hydro (6.0 equiv) | Toluene | 120 °C | 75 |
| n-Butanol (n-BuOH) | Pd(OAc)₂ (10 mol %) | T-hydro (4.0 equiv) | Toluene | 120 °C | 68 |
| 4-Methyl-1-pentanol | Pd(OAc)₂ (10 mol %) | T-hydro (4.0 equiv) | Toluene | 120 °C | 71 |
| Palmityl alcohol | Pd(OAc)₂ (10 mol %) | T-hydro (4.0 equiv) | Toluene | 120 °C | 41 |
To improve the biological activity, selectivity, and stability of peptides, their structures can be made more rigid by introducing conformational constraints. chapman.edu This involves creating cyclic structures by linking different parts of the peptide, such as side-chain to side-chain or N-terminus to C-terminus. chapman.edunih.gov For tyrosine-containing peptides, various cyclization strategies have been employed. nih.gov
One study synthesized a series of linear and conformationally constrained peptide analogues of Ac-CIYKYY to act as Src tyrosine kinase inhibitors. nih.gov A cyclized analogue, created by linking the lysine (B10760008) side chain to the C-terminus, exhibited a 1400-fold higher inhibitory activity compared to the linear parent peptide. nih.gov The synthesis of such constrained peptides often involves solid-phase peptide synthesis (SPPS) using Fmoc-based chemistry, followed by on-resin or in-solution cyclization and subsequent cleavage from the resin. chapman.edunih.gov Other approaches to creating constrained tyrosine analogues involve synthesizing rigid scaffolds that mimic the bound conformation of tyrosine, such as 5-hydroxy-2-aminoindan-2-carboxylic acid. researchgate.netacs.org These constrained building blocks can then be incorporated into peptides to study structure-activity relationships. researchgate.netlsu.edu
Generation of Novel Tyrosine-Based Scaffolds for Chemical Exploration
The strategic use of amino acids as foundational scaffolds is a cornerstone of medicinal chemistry, providing chiral integrity and functional handles for creating diverse molecular architectures. bioascent.com this compound, a synthetic derivative of L-tyrosine, serves as a valuable and versatile building block for the generation of novel molecular scaffolds. googleapis.comnih.gov Its structure, which combines the core L-tyrosine framework with a lipophilic caproyl (hexanoyl) group, presents multiple reactive sites that can be systematically modified to explore new chemical space. This process, often termed scaffold diversification, is critical for developing compound libraries used in drug and probe discovery. nih.govnih.gov
The this compound molecule possesses three primary functional groups amenable to chemical derivatization: the carboxylic acid group, the phenolic hydroxyl group, and to a lesser extent, the secondary amide proton. The presence of these groups allows for the design and synthesis of a multitude of new structures. academie-sciences.fr The generation of novel scaffolds from this compound involves the selective chemical modification of these sites to introduce new functionalities and structural motifs. This approach enables the creation of libraries of related compounds built around a common "natural-product-like" core, a strategy that has proven effective in identifying biologically active molecules. cam.ac.uk
Derivatization Strategies at Key Functional Groups
The exploration of new chemical entities from the this compound scaffold is achieved through targeted synthetic transformations. Research into the derivatization of L-tyrosine and related compounds has established a robust toolbox of chemical reactions that can be applied to this scaffold. academie-sciences.fr
Carboxylic Acid (-COOH) Modification: The carboxylic acid is a highly versatile handle. Standard peptide coupling reactions can be used to form amides with a wide array of amines, introducing new side chains and properties. academie-sciences.fr Esterification with various alcohols can modulate the compound's lipophilicity and steric bulk. academie-sciences.fr Furthermore, the acid can be reduced to a primary alcohol, opening up another avenue for subsequent ether or ester formation.
Phenolic Hydroxyl (-OH) Modification: The phenolic hydroxyl group is another key site for diversification. It can be readily converted into ethers or esters. A particularly powerful technique is the palladium-catalyzed arylation of tyrosine, which allows for the formation of biaryl structures, significantly increasing molecular complexity and exploring new three-dimensional chemical space. enamine.net This site can also be used as an anchor point for attachment to larger structures, such as polymers or polysaccharides. mdpi.com
Amide (N-H) Modification: While the amide bond itself is generally stable, the N-H proton can be substituted under certain conditions, although this is a less common site for initial diversification compared to the carboxyl and hydroxyl groups.
The systematic application of these derivatization strategies allows for the generation of a combinatorial library of novel compounds from the single, readily accessible this compound scaffold.
Research Findings: A Virtual Scaffold Library
The following table outlines a representative, though not exhaustive, set of derivatization strategies that can be applied to the this compound scaffold to generate a library of novel molecular frameworks for chemical exploration. Each reaction introduces a new variable functional group (R) that can be selected from a diverse set of chemical building blocks.
| Scaffold Core | Functional Group Target | Reaction Type | Resulting Structure | Potential 'R' Groups for Diversification |
|---|---|---|---|---|
|
| Carboxylic Acid (-COOH) | Amide Coupling |
| Alkyl amines, anilines, heterocyclic amines, amino acid esters |
| Carboxylic Acid (-COOH) | Esterification |
| Aliphatic alcohols, phenols, poly-ethylene glycols (PEGs) | |
| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson Synthesis) or Arylation |
| Alkyl halides, aryl halides, boronic acids |
This modular approach, where different building blocks can be systematically introduced at specific points on the scaffold, is a powerful strategy in modern synthetic chemistry. cam.ac.uk It enables the rapid generation of structurally diverse molecules, increasing the probability of discovering compounds with desired biological or material properties.
Sophisticated Analytical and Characterization Techniques
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for the separation and quantification of caproyl tyrosine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) for N-Acylated Tyrosine Analytes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acylated tyrosine derivatives. This method is employed to separate, identify, and quantify components in a mixture. For instance, HPLC has been utilized in the analysis of N-acetyltyrosine after exposure to hypochlorous acid, demonstrating its utility in studying the reactivity of acylated tyrosine residues. researchgate.net The separation is typically achieved on a reverse-phase column, and detection is often performed at a specific wavelength, such as 280 nm, which is characteristic for tyrosine-containing compounds. researchgate.net
The European Pharmacopoeia is in the process of replacing older Thin-Layer Chromatography (TLC) methods with more robust HPLC methods for the analysis of ninhydrin-positive substances in amino acids, including tyrosine. innovareacademics.in This shift highlights the superior performance and reliability of HPLC for quality control purposes. The development of a single HPLC method for a wide range of amino acids, including L-tyrosine, underscores the versatility of this technique. innovareacademics.in
In a typical HPLC setup for amino acid analysis, a gradient elution is often employed using a specialized column, such as a Zorbax Eclipse-AAA. researchgate.net Automated pre-column derivatization with reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) can enhance detection sensitivity and selectivity. researchgate.net The validation of such HPLC methods demonstrates high specificity, a wide linear range, and excellent accuracy and precision, making them suitable for routine analysis in various applications, including the quality assessment of feed. researchgate.net
Table 1: HPLC Method Parameters for Amino Acid Analysis
| Parameter | Value |
|---|---|
| Column | Zorbax Eclipse-AAA |
| Detection Wavelengths | λ1 = 338 nm, λ2 = 262 nm |
| Flow Rate | 2 cm³/min |
| Column Temperature | 40 °C |
| Derivatization Reagents | o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC) |
| Linear Range | 10 to 1000 nmol/cm³ |
| Recovery | 93.3–109.4 % |
| Precision (RSD) | < 4.57 % |
This table summarizes typical parameters for the HPLC analysis of amino acids, including tyrosine, based on a validated method. researchgate.net
High-Resolution Spectroscopic Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled insight into the molecular structure and dynamics of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For tyrosine and its derivatives, ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. researchgate.nethmdb.ca The chemical shifts of the protons and carbons in the molecule provide a detailed map of the atomic connectivity.
Recent advancements have also highlighted the potential of ¹⁷O NMR as a novel probe for characterizing protein structure. mdpi.com Given that the hydroxyl group of tyrosine contains an oxygen atom, ¹⁷O NMR could offer unique insights into the local environment and hydrogen bonding interactions of this functional group in this compound. mdpi.com
Probing Conformational Dynamics via Aromatic Ring Flips (e.g., ¹⁹F NMR)
The conformational dynamics of molecules, such as the flipping of aromatic rings, can be investigated using specialized NMR techniques. While not directly applicable to this compound itself unless a fluorine atom is incorporated, ¹⁹F NMR is an exceptionally sensitive probe for studying the conformational dynamics of proteins and peptides containing fluorinated amino acids like 3-fluorotyrosine. scholaris.canih.gov The ¹⁹F chemical shift is highly sensitive to the local electrostatic and van der Waals environment. nih.govnih.govresearchgate.net
Studies using 3-fluorotyrosine have demonstrated the ability of ¹⁹F NMR to detect subtle conformational changes and measure the kinetics of processes like aromatic ring flips. nih.gov The temperature dependence of ¹⁹F line widths can be used to determine the rates of these dynamic events. scholaris.ca This approach provides valuable information about the flexibility and internal motions of molecules. The principles of these studies on fluorinated analogues can inform our understanding of the potential dynamics of the tyrosine ring in this compound.
Studies of Metal-Tyrosyl Interactions in Enzyme Active Sites
NMR spectroscopy is also a critical tool for studying the interactions between metal ions and tyrosine residues within the active sites of enzymes. nih.gov These studies often utilize paramagnetic effects on NMR relaxation times (T1) and the nuclear Overhauser effect (NOE) to determine distances between the metal ion and specific nuclei of the amino acid residue. nih.gov
For example, ¹H NMR has been used to investigate the interaction of substrates and cofactors with the metal center of human tyrosine hydroxylase. nih.gov Such studies can reveal the coordination geometry and binding mode of tyrosine to the metal ion. Furthermore, NMR studies on lytic polysaccharide monooxygenases have shown that histidine and tyrosine residues in the catalytic center can bind various divalent metal ions, with a preference for copper. pnas.org The binding of a metal ion can significantly perturb the pKa values of the coordinating residues, which can be monitored by NMR. pnas.org These investigations provide a framework for understanding how the tyrosine moiety of this compound might interact with metal ions in biological or catalytic systems. The stoichiometry and conformational changes upon metal binding are key parameters that can be elucidated through these advanced NMR methods. ismar.org
Chemical Shift Analysis in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of molecules like this compound. uni-halle.de Chemical shift analysis, a key component of NMR, provides detailed information about the local electronic environment of atomic nuclei within the molecule.
In mechanistic studies, alterations in the chemical shifts of specific protons or carbons in the tyrosine moiety upon acylation with a caproyl group can be meticulously analyzed. These shifts can elucidate the precise location of the modification and reveal conformational changes in the molecule. For instance, the acylation of the tyrosine's phenolic hydroxyl group would induce significant changes in the chemical shifts of the aromatic ring protons. By comparing the NMR spectra of unmodified tyrosine with that of this compound, researchers can map the structural consequences of this modification. researchgate.net Such studies are crucial for understanding how the addition of the caproyl group influences the molecule's behavior and interactions. nih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can further refine this analysis by establishing connectivity between different atoms, providing a more complete picture of the molecular structure and conformation. uni-halle.decsic.es
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise mass determination and elemental composition analysis of this compound. innovareacademics.in Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, often to four or more decimal places, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. innovareacademics.inwiley-vch.de This high resolution is essential for confirming the successful synthesis of this compound and for identifying any impurities. lcms.cz
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. uab.edu By analyzing the masses of these fragments, the sequence and modification sites of peptides containing this compound can be determined.
When tyrosine-modified peptides, such as those containing this compound, are subjected to fragmentation in a mass spectrometer, they produce a series of characteristic ions. The fragmentation patterns are crucial for identifying the presence and location of the modification. For tyrosine itself, fragmentation can lead to the loss of specific groups, resulting in ions that are indicative of the amino acid. researchgate.net
In the case of dityrosine (B1219331) cross-linked peptides, specific reporter ions have been identified using Ultraviolet Photodissociation (UVPD)–MS/MS, such as those at m/z 240.1016 and 223.0752. acs.org Similarly, for organophosphate-modified tyrosine peptides, characteristic immonium ions have been observed. nih.govresearchgate.net While specific fragmentation data for this compound is not detailed in the provided results, the principles of fragmentation analysis suggest that a unique set of fragment ions would be produced, allowing for its specific identification. The caproyl group would likely lead to a characteristic neutral loss or specific fragment ions containing the acyl chain.
A study on the collision-induced dissociation of deprotonated peptides has compiled a list of significant negative ions from single amino acid residues, including tyrosine, which produces several characteristic fragment ions. nist.gov This comprehensive data can serve as a basis for identifying tyrosine-containing peptides and their modifications.
Table 1: Characteristic Negative Fragment Ions of Tyrosine
| m/z | Formula | Description |
|---|---|---|
| 93.03459 | C6H5O | [aa-H-NH3-CO2-C2H2]- |
| 106.04241 | C7H6O | [aa-H-NH3-CO2-CH]- |
| 107.05024 | C7H7O | [aa-H-NH3-C2O2]- |
Data sourced from a comprehensive fragment ion list of amino acid residues. nist.gov
Tandem mass spectrometry (MS/MS) is a cornerstone for the identification and localization of post-translational modifications (PTMs) on peptides and proteins. aston.ac.ukmdpi.com The process involves selecting a precursor ion (the modified peptide) and subjecting it to fragmentation to generate a spectrum of product ions. researchgate.net The mass shift corresponding to the modification must be observed in the fragment ions that carry the modified amino acid residue to confirm the modification site. aston.ac.uk
For tyrosine modifications, such as phosphorylation or sulfation, MS/MS analysis is crucial. tandfonline.comnih.gov For instance, in the case of a +80 Da modification on a tyrosine residue, which could be either sulfation or phosphorylation, the fragmentation pattern can help distinguish between the two. The loss of the 80 Da moiety during collision-induced dissociation (CID) is characteristic of sulfation, as phosphorylation is more stable under these conditions. tandfonline.com While caproylation is a different type of modification, the principles of MS/MS analysis remain the same. The fragmentation of a peptide containing this compound would be analyzed to pinpoint the exact location of the caproyl group on the tyrosine residue. The stability of the caproyl modification under different fragmentation techniques (e.g., CID, HCD, ETD) would also provide valuable information. nih.gov
Spectrophotometric Methods for Tyrosine Derivative Detection
Spectrophotometric methods offer a relatively simple, rapid, and cost-effective way to detect and quantify tyrosine and its derivatives. researchgate.netnih.gov These methods are often based on the intrinsic ultraviolet (UV) absorbance of the tyrosine chromophore.
A method for the simultaneous determination of tryptophan and tyrosine in synthetic peptides has been developed using second-order derivative diode-array spectroscopy. nih.gov This technique enhances the resolution of overlapping spectral bands, allowing for the quantification of individual components in a mixture without the need for prior separation. nih.gov For tyrosine detection, the sample is scanned between 262 and 264 nm in a basic solution. nih.gov Similar derivative spectrophotometric methods have been successfully applied for the quantification of other tyrosine kinase inhibitors. researchgate.net
Another approach involves measuring the disappearance of the L-tyrosine substrate in enzymatic reactions, though this can be less sensitive than measuring product formation. mdpi.com Spectrophotometric assays can be adapted for high-throughput screening of enzyme inhibitors and for studying the kinetics of reactions involving tyrosine derivatives. nih.gov The development of new chromogenic and fluorogenic reagents continues to improve the sensitivity and specificity of these methods. nih.gov
Table 2: Spectrophotometric Determination of Aromatic Amino Acids
| Amino Acid | Optimum Wavelength (nm) for Second Derivative |
|---|---|
| Phenylalanine (PHE) | 218.9 |
| Tryptophan (TRP) | 236.1 |
| Tyrosine (TYR) | 222.5 |
Data from a study on simultaneous quantification using differential second derivative spectrophotometry. uobaghdad.edu.iq
Luminescence Studies for Molecular Interactions
Luminescence spectroscopy, including fluorescence and phosphorescence, provides a sensitive means to study molecular interactions involving tyrosine and its derivatives. core.ac.uk The intrinsic fluorescence of the tyrosine residue is highly sensitive to its local environment, making it a useful probe for studying protein structure, dynamics, and binding events. ysu.am
Changes in the fluorescence intensity and emission wavelength of this compound upon interaction with other molecules, such as proteins or lipids, can provide information about binding affinities and conformational changes. nih.govacademie-sciences.fr For example, a shift in the fluorescence spectrum of a protein in the presence of a tyrosine derivative can indicate a direct interaction. nih.gov
Phosphorescence studies have been used to investigate the interaction between tyrosine residues and metal ions in the active sites of enzymes. core.ac.uk The phosphorescence emission of tyrosine is sensitive to its proximity to quenchers and to changes in its local environment, providing insights into the geometry of molecular complexes. These luminescence techniques are powerful for characterizing the non-covalent interactions of this compound in biological systems. swinburne.edu.au
Biochemical Mechanisms and Enzymatic Interactions in Model Systems
N-Acylated Tyrosine Metabolism and Biosynthesis Pathways
N-acyl aromatic amino acids are structurally related to the endocannabinoid anandamide (B1667382) and are considered part of the broader endocannabinoid-related lipid family. nih.govresearchgate.net Their metabolism involves both the modification of the amino acid or acyl chain and the complete breakdown of the molecule. frontiersin.org
The metabolism of N-acyl tyrosines can occur through several enzymatic reactions that modify the tyrosine headgroup. nih.govfrontiersin.org These modifications can lead to a variety of other metabolites. For instance, N-acetyl-tyrosine can act as a substrate for the enzyme tyrosinase, resulting in the formation of N-acetyl-L-DOPA. nih.govresearchgate.net In vitro studies using rat tissue homogenates have demonstrated that N-arachidonoyl-L-tyrosine can undergo decarboxylation to produce N-arachidonoyl-L-tyramine. nih.govfrontiersin.org
Another significant conversion is the oxidation of N-acyl-L-tyrosines to form N-acyl-dehydrotyrosines. nih.govfrontiersin.org The specific enzyme responsible for this conversion is thought to be an N-acyl amino acid dehydratase. nih.govresearchgate.net Furthermore, oxidative decarboxylation of N-acyl-L-tyrosines, a reaction catalyzed by the enzyme FeeG in soil bacteria, yields N-acyl-4-[(E-)-2-aminovinyl] phenols. nih.govfrontiersin.org
Degradation, defined as the hydrolysis of the amide bond to yield a fatty acid and the amino acid, is a key process in regulating the cellular levels of these compounds. frontiersin.org This hydrolysis is primarily carried out by enzymes known as fatty acid amide hydrolases (FAAH). nih.govwikipedia.org Amidases are expected to cleave the amide bond of N-acyl tyrosines, releasing the corresponding fatty acid (e.g., caproic acid) and tyrosine. cir-safety.org In one study, Acylase I from pig kidney, which shows hydrolytic activity toward N-acyl-l-amino acids, was notably ineffective in synthesizing N-lauroyl-l-tyrosine, suggesting substrate specificity among these enzymes. researchgate.net
| Reaction Type | Substrate | Key Enzyme(s)/Catalyst | Product(s) |
| Hydroxylation | N-Acetyl-tyrosine | Tyrosinase | N-Acetyl-L-DOPA / N-Acetyl-dopaquinone nih.govresearchgate.net |
| Decarboxylation | N-Arachidonoyl-L-tyrosine | Rat tissue homogenates | N-Arachidonoyl-L-tyramine nih.govfrontiersin.org |
| Oxidation | N-Acyl-L-tyrosines | Putative N-acyl amino acid dehydratase | N-Acyl-dehydrotyrosines nih.govresearchgate.net |
| Oxidative Decarboxylation | N-Acyl-L-tyrosines | FeeG (from soil bacteria) | N-Acyl-4-[(E-)-2-aminovinyl] phenols nih.govfrontiersin.org |
| Hydrolysis (Degradation) | N-Acyl Tyrosines | Fatty Acid Amide Hydrolase (FAAH), Amidases | Fatty Acid + L-Tyrosine wikipedia.orgcir-safety.org |
N-acyl tyrosines serve as crucial biosynthetic intermediates in the production of other cellular metabolites, particularly in microbial systems. nih.govfrontiersin.org For example, N-acyl-dehydrotyrosines, which are formed from the oxidation of N-acyl-L-tyrosines, are known intermediates in the biosynthesis of thalassotalates and thalassotalamides in the marine bacterium Thalassotalea. nih.govfrontiersin.org They also act as precursors for stieleriancine D in the marine planctomycete Stieleria neptunia. nih.govfrontiersin.org
The synthesis of N-acyl tyrosines themselves has been observed in microbial models. Environmental N-acyl amino acid synthases expressed in E. coli have been shown to generate N-acyl-L-tyrosines with various acyl chain lengths. nih.govfrontiersin.org In a different context, studies on depressed mice have shown a significant positive correlation between the levels of L-tyrosine as a microbial metabolite in feces and tyrosine as a neurotransmitter in the prefrontal cortex, highlighting the influence of gut microbiota on host amino acid pools. frontiersin.org Gut bacteria can metabolize tyrosine to produce compounds like p-cresol, indicating a complex interplay between microbial amino acid metabolism and host physiology. researchgate.net Furthermore, a dipeptide analog containing a caproyl-prolyl-tyrosine structure was found to accelerate dopamine (B1211576) synthesis in the rat nucleus accumbens, suggesting that tyrosine derivatives can be precursors or modulators in neurotransmitter pathways. nih.gov
Molecular Recognition and Binding Dynamics with Biological Macromolecules
The interaction of caproyl tyrosine with biological macromolecules is governed by the principles of molecular recognition, where the specific chemical features of both the caproyl chain and the tyrosine headgroup dictate binding affinity and specificity. The tyrosine residue itself is a frequent target for molecular recognition. nih.gov For instance, RNA aptamers have been evolved in vitro to specifically bind to L-tyrosine, recognizing the amino acid's structure with a notable dissociation constant (Kd) of 35 µM. nih.gov This recognition is highly stereoselective. nih.gov
The binding of tyrosine and its analogs to proteins has been a subject of extensive study, particularly in the context of engineered enzymes. Computational methods like AutoDock Vina and ROSETTA, combined with Molecular Dynamics (MD) simulations, have been used to evaluate the binding energies of tyrosine analogs to engineered tyrosyl-tRNA synthetases (aaRS). nih.gov These studies are crucial for understanding how enzymes distinguish between natural amino acids and unnatural analogs. The difference in binding energy is a key factor for a mutant orthogonal aaRS to favorably select an unnatural amino acid substrate over natural ones. nih.gov
| Amino Acid | Experimental Outcome | Binding Energy (MD-MM/PBSA) |
|---|---|---|
| Tyrosine | Unfavorable | -28.7 ± 2.4 |
| p-amino-Phenylalanine | Favorable | -35.3 ± 2.9 |
| p-acetyl-L-Phenylalanine | Favorable | -35.1 ± 2.7 |
| p-azido-L-Phenylalanine | Favorable | -34.8 ± 3.0 |
The caproyl moiety, a C6 saturated fatty acid chain, imparts lipophilic character to the molecule. This feature can enhance affinity for hydrophobic pockets in proteins and improve membrane interactions, potentially increasing bioavailability. google.com For example, the condensation of tyrosine with capric acid (a C10 fatty acid, related to the C6 caproic acid) creates a water-soluble lipo-amino acid with enhanced affinity for the skin. google.com
The dynamics of these binding events can be studied using various biophysical techniques. Fluorescence spectroscopy is a powerful tool, as the intrinsic fluorescence of tyrosine (and tryptophan) residues is sensitive to the local environment. nih.govmdpi.com Changes in fluorescence upon binding can be used to determine binding affinities. nih.gov Furthermore, techniques like bio-layer interferometry can be used to measure the binding affinity of proteins that have been modified at their tyrosine residues, confirming that the biological function, such as antibody-antigen recognition, is preserved after modification. rsc.org
Computational Chemistry and Molecular Simulation Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.comcam.ac.ukarxiv.org This method is crucial in structure-based drug design for predicting the binding affinity and mode of interaction between a molecule like caproyl tyrosine and a protein's active site. openaccessjournals.comcam.ac.uk The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and scoring them to identify the most favorable binding pose. arxiv.org
The results from docking simulations are typically evaluated using scoring functions that estimate the binding free energy, with lower energy scores indicating more favorable binding. scielo.br These predictions help in understanding the structural basis of molecular recognition and can guide the chemical modification of the ligand to enhance its binding potency. cam.ac.uk
Table 1: Predicted Interaction Types for this compound in a Protein Binding Site
| Molecular Moiety of this compound | Potential Interacting Protein Residue Type | Type of Interaction |
| Phenolic Hydroxyl Group | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydrogen Bond (Donor/Acceptor) |
| Aromatic Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Arginine | π-π Stacking, π-Cation |
| Aromatic Phenyl Ring | Alanine, Valine, Leucine, Isoleucine | π-Alkyl |
| Carboxyl Group | Arginine, Lysine (B10760008), Histidine, Serine | Hydrogen Bond (Acceptor), Salt Bridge |
| Amide Group | Backbone Amides/Carbonyls, Asparagine, Glutamine | Hydrogen Bond (Donor/Acceptor) |
| Caproyl (Hexanoyl) Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic (Van der Waals) Interactions |
This table is generated based on the general principles of molecular interactions and findings from studies on similar tyrosine-containing molecules. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations of this compound and Analogues
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes, stability, and interaction dynamics of molecules like this compound and its analogues in a simulated physiological environment. mdpi.comvietnamjournal.ru These simulations are essential for understanding how a ligand adapts to its binding site, the stability of the resulting protein-ligand complex, and its interactions with other biological components like lipid membranes. mdpi.combiorxiv.org
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. wikipedia.org Key factors influencing conformational stability include steric strain, which arises from the repulsion between atoms in close proximity, and torsional strain, which is the resistance to twisting around a bond. solubilityofthings.com
Table 2: Factors Influencing Conformational Stability
| Factor | Description | Relevance to this compound |
| Torsional Strain | Energy penalty from eclipsing interactions between atoms across a single bond. | Affects the rotation along the C-C bonds of the caproyl chain and the side chain of tyrosine. |
| Steric Hindrance | Repulsive forces between non-bonded atoms that are close in space. solubilityofthings.com | Influences the orientation of the bulky caproyl group relative to the tyrosine backbone. |
| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between different parts of the same molecule. | Possible between the phenolic -OH and the carbonyl oxygen of the amide or carboxyl group. |
| Solvent Effects | Interaction of the molecule with the surrounding solvent, influencing its preferred conformation. nih.govmdpi.com | The amphipathic nature of this compound leads to specific conformations in polar (aqueous) vs. non-polar environments. |
While molecular docking provides a static picture of a protein-ligand interaction, MD simulations offer a dynamic perspective, confirming the stability of the docked pose over time. mdpi.com Simulations of a this compound-protein complex can reveal how the ligand and protein mutually adjust their conformations to achieve an optimal fit, a process known as "induced fit." Analysis of the simulation trajectory can identify key and persistent interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com
Furthermore, MD simulations are a cornerstone for calculating the binding free energy, a quantity that determines the affinity of a ligand for its target. mpg.denih.gov Methods like Thermodynamic Integration (TI), Free Energy Perturbation (FEP), and the Molecular Mechanics Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are used to compute this value. scielo.brresearchgate.net These calculations are computationally intensive but provide a more accurate estimation of binding affinity than docking scores alone, as they explicitly account for entropic and solvent effects. researchgate.netsioc-journal.cn Such calculations are critical for ranking potential drug candidates and understanding the thermodynamic driving forces behind molecular recognition. nih.govmdpi.com
As an amphipathic molecule with a polar tyrosine headgroup and a nonpolar caproyl tail, this compound is expected to interact with biological membranes. acs.org MD simulations are an indispensable tool for studying these interactions at the molecular level. biorxiv.org Simulations can model the partitioning of this compound into a lipid bilayer, showing how it orients itself at the lipid-water interface or within the hydrophobic core of the membrane. acs.orgnih.gov
These interactions can perturb the structure and dynamics of the lipid bilayer. acs.org For instance, the insertion of this compound molecules could alter membrane thickness, lipid packing, and lateral pressure profiles. Such perturbations can, in turn, influence the function of membrane-embedded proteins, such as receptors and ion channels. nih.gov MD simulations allow for a detailed analysis of these perturbations, providing insights into potential mechanisms of action that are independent of direct binding to a specific protein target. acs.org
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules. nih.gov DFT is used to calculate various molecular properties based on the electron density, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate its intrinsic chemical properties, which are governed by the arrangement of its electrons. nih.govresearchgate.net
DFT calculations can predict the reactivity of this compound by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
These calculations can also determine other key electronic properties, such as the electrostatic potential surface, which shows the charge distribution across the molecule and predicts sites for electrostatic interactions. Analysis of the electronic structure can also help in understanding the mechanisms of chemical reactions, such as the oxidation of the phenolic group of tyrosine. nih.gov The redox properties of the tyrosine moiety are critical for many biological functions and can be finely tuned by its chemical environment. nih.gov
Table 3: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. nih.gov | Indicates the propensity to donate an electron; localized on the electron-rich phenol (B47542) ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Indicates the propensity to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. nih.gov | Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. mdpi.com | Influences solubility and the nature of intermolecular interactions. |
| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Predicts regions susceptible to electrophilic or nucleophilic attack and electrostatic interactions. |
| Redox Potential | The tendency of the molecule to acquire or lose electrons. nih.gov | Important for understanding the potential role of the tyrosine moiety in electron transfer reactions. |
This table outlines parameters that can be calculated using methods like DFT to predict the chemical behavior of this compound. mdpi.comnih.govnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods is a critical step in the structural elucidation of novel compounds. Quantum chemical methods, such as Density Functional Theory (DFT), are widely used for this purpose. nih.gov The process involves calculating the magnetic shielding tensor for each nucleus within the molecule, which is then converted into a chemical shift value.
The accuracy of these predictions depends on several factors, including the chosen level of theory (functional and basis set), the modeling of solvent effects, and the conformational space of the molecule. nih.gov For molecules with significant conformational flexibility, such as peptides and their derivatives, it is often necessary to perform calculations on an ensemble of low-energy conformations to obtain an averaged, and thus more accurate, predicted spectrum. rsc.org While simpler models like the polarizable continuum model (PCM) can account for bulk solvent effects, for certain nuclei, especially those involved in hydrogen bonding like an NH proton, the inclusion of explicit solvent molecules in the calculation may be required for higher accuracy. nih.gov
Machine learning algorithms are also emerging as a powerful tool to predict NMR chemical shifts with high accuracy, sometimes surpassing traditional quantum mechanical methods in speed and precision by training on large datasets of experimental spectra. researchgate.netarxiv.org These methods can learn complex relationships between chemical structure and spectral properties. researchgate.net
Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for N-(5-methyl)hexanoyl tyrosine in MeOD-d₄ mdpi.com
| Position | Atom Type | δH (ppm) | δC (ppm) |
| 2 | CH | 4.62 | 55.9 |
| 3 | CH₂ | 3.09, 2.91 | 37.9 |
| 1' | C | - | 175.7 |
| 2' | CH₂ | 2.18 | 37.1 |
| 3' | CH₂ | 1.58 | 26.8 |
| 4' | CH₂ | 1.51 | 39.7 |
| 5' | CH | 1.51 | 29.1 |
| 6' | CH₃ | 0.88 | 23.0 |
| 7' | CH₃ | 0.88 | 23.0 |
| 1'' | C | - | 128.9 |
| 2''/6'' | CH | 7.05 | 131.4 |
| 3''/5'' | CH | 6.70 | 116.3 |
| 4'' | C | - | 157.4 |
| 1''' | COOH | - | 175.0 |
This interactive table presents the reported NMR data for a compound structurally related to this compound, illustrating the type of spectroscopic parameters that can be predicted computationally.
Computational Kinetic Methods and Reaction Pathway Analysis
Computational kinetic methods are employed to study the mechanisms and rates of chemical reactions. uchicago.eduuchicago.edu For a compound like this compound, these methods can be applied to analyze its synthesis, typically the N-acylation of tyrosine. Understanding the reaction pathway is crucial for optimizing reaction conditions and improving yields.
The N-acylation of an amino acid involves the formation of an amide bond between the amino group of the amino acid and the acyl group. Computational studies can model this process by mapping the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.
Studies on the acylation of tyrosine have explored different reaction conditions and mechanisms. For instance, palladium-catalyzed C-H acylation using alcohols as the acyl source has been investigated, with control experiments suggesting a possible radical pathway. acs.org Computational modeling of such a pathway would involve calculating the energetics of the proposed radical intermediates and transition states to validate the hypothesized mechanism.
Similarly, the classical Schotten-Baumann reaction conditions for N-acylation can be modeled to understand factors like racemization or di-acylation. caltech.edu Computational analysis can reveal why N-acylation is typically much faster than O-acylation of the phenolic hydroxyl group on tyrosine, preventing di-acylation, by comparing the activation barriers for the two competing pathways. caltech.edu
The application of these computational methods provides a molecular-level understanding of the reaction dynamics, guiding the rational design of synthetic routes. uchicago.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For N-acyl amino acids like this compound, QSAR models can be developed to predict various non-clinical activities, such as enzymatic inhibition or receptor binding, based on their physicochemical properties. jocpr.comnih.gov
The development of a QSAR model involves three main components: a set of molecules with known activities, molecular descriptors that quantify structural features, and a statistical method to create the correlation model. nih.gov The goal is to generate a mathematical equation that can predict the activity of new, untested compounds.
For a series of N-acyl amino acids, various molecular descriptors can be calculated to build a QSAR model. These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others. Multiple Linear Regression (MLR) and machine learning methods like Artificial Neural Networks (ANN) are common statistical tools used to derive the QSAR equation. nih.govjocpr.comjocpr.com
A study on the anti-ulcer activity of N-acyl amino acids utilized descriptors such as molecular weight, LogP (a measure of lipophilicity), molar volume, and HOMO energy to build a predictive QSAR model using MLR. jocpr.comjocpr.com Another QSAR study analyzed the bitter taste thresholds of amino acids and their N-acyl derivatives, finding that hydrophobicity and steric parameters, such as the total length of the molecule, were important factors. nih.gov
These studies demonstrate that the biological activities of N-acyl amino acids are quantitatively linked to specific molecular properties. A hypothetical QSAR model for a specific non-clinical activity of this compound would involve synthesizing a series of related compounds, measuring their activity, calculating relevant descriptors, and applying statistical analysis to derive a predictive model.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of N-Acyl Amino Acids jocpr.comjocpr.com
| Descriptor | Symbol | Description |
| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. |
| Conformation Minimum Energy | ε | The lowest energy conformation of the molecule, often calculated using semi-empirical methods. |
| HOMO Energy | εHOMO | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Solvent Accessibility Surface Area | SASA | The surface area of a molecule that is accessible to a solvent. |
| Molar Volume | MV | The volume occupied by one mole of a substance. |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. |
| Partition Coefficient | LogP | The ratio of the concentrations of a compound in a mixture of two immiscible phases (e.g., octanol (B41247) and water) at equilibrium; a measure of lipophilicity. |
| Parachor | Pc | A property of a liquid that relates the surface tension to the molecular volume. |
This interactive table lists common descriptors that quantify the physicochemical properties of molecules for use in QSAR modeling.
Interfacial and Membrane Interaction Research
Interaction of Acylated Tyrosine Derivatives with Model Lipid Membranes
The interaction of acylated tyrosine derivatives, such as Caproyl Tyrosine, with lipid membranes is a key area of investigation. These interactions are governed by the amphiphilic nature of the molecule, possessing a hydrophilic tyrosine headgroup and a hydrophobic caproyl tail. This structure dictates how the molecule partitions into and potentially alters the lipid bilayer.
While direct studies on this compound's effect on membrane permeability are not extensively documented, research on related N-acyl amino acids provides a foundational understanding. N-acyl amino acids, in general, function as surfactants due to their amphiphilic character. Their insertion into a lipid bilayer can disrupt the packing of phospholipid acyl chains, leading to an increase in membrane fluidity and permeability. The extent of this disruption is typically dependent on the concentration of the N-acyl amino acid and the length of its acyl chain. For instance, N-acyl amino acids with longer acyl chains tend to have a greater disordering effect on the lipid bilayer. It is hypothesized that this compound, with its C10 acyl chain, would integrate into the hydrophobic core of the membrane, thereby potentially altering its structural integrity and permeability to ions and small molecules.
A significant factor in the binding of tyrosine and its derivatives to lipid membranes is the potential for cation-π interactions. nih.govresearchgate.netproteopedia.org This non-covalent interaction occurs between the electron-rich aromatic ring of the tyrosine residue and cationic species. proteopedia.org In the context of a model lipid membrane composed of phospholipids (B1166683) like phosphatidylcholine, the quaternary ammonium (B1175870) group of the choline (B1196258) headgroup can act as the cation. mdpi.comnih.gov
Role of Tyrosine Modifications in Membrane Protein Dynamics (in vitro models)
The modification of tyrosine residues, including acylation, can have a profound impact on the structure and function of membrane proteins. Acylation, the addition of a fatty acid chain, can influence the protein's interaction with the surrounding lipid environment. This modification can alter the protein's conformational dynamics, its partitioning into different membrane domains, and its interactions with other proteins. nih.gov
In vitro studies using model systems have shown that the acylation of transmembrane proteins can affect their tilt within the bilayer and their tendency to form clusters based on hydrophobic mismatch. nih.gov While specific research on the direct effect of this compound on membrane protein dynamics is limited, it is conceivable that its presence in the membrane could modulate the function of nearby proteins. By altering the local lipid environment, this compound could influence the conformational states of membrane proteins, thereby affecting their activity.
Molecular Aggregation Phenomena and Surface Chemistry of Tyrosine Derivatives
N-acyl amino acids, including derivatives of tyrosine, are known to exhibit surface activity and can self-assemble into various supramolecular structures in aqueous solutions, such as micelles. documentsdelivered.comresearchgate.netresearchgate.net This behavior is driven by the hydrophobic effect, where the nonpolar acyl chains aggregate to minimize their contact with water, while the hydrophilic amino acid headgroups remain exposed to the aqueous phase.
The concentration at which these molecules begin to form micelles is known as the critical micelle concentration (CMC). The CMC is a key parameter that characterizes the surface activity of a surfactant; a lower CMC indicates a greater tendency to adsorb at interfaces and form aggregates. The self-assembly of tyrosine and its derivatives is also influenced by π-stacking interactions between the aromatic rings and hydrogen bonding. researchgate.netrsc.org It is expected that this compound, as an N-acyl amino acid, will display similar aggregation phenomena, with its surface chemistry being a critical aspect of its interaction with biological interfaces.
Table 1: Physicochemical Properties of Representative N-Acyl Amino Acids Relevant to Membrane Interaction
| Compound Name | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Decanoyl-glycine | C10 | 17.9 | 43 |
| N-Dodecanoyl-glycine | C12 | 4.3 | 39 |
| N-Tetradecanoyl-glycine | C14 | 0.43 | 36 |
Chemical Biology Applications and Research Tool Development
Development of Tyrosine-Based Probes for Biochemical Assays
The development of chemical probes is crucial for monitoring the activity of enzymes within complex biological systems. grantome.com Tyrosine-containing molecules are of particular interest due to the unique reactivity of the phenolic side chain, which can be exploited for targeted labeling and detection. While specific probes based directly on the caproyl tyrosine structure are an emerging area, the principles for their design are well-established through research on related N-acyl amino acids (NAAAs) and tyrosine-targeting probes. nih.govmdpi.com
NAAAs are a class of endogenous signaling molecules, and understanding their synthesis and degradation is key to unraveling their physiological roles. mdpi.comnih.gov The enzymes involved in these pathways, such as fatty acid amide hydrolase (FAAH) and N-acyl amino acid synthases, are important drug targets. nih.govfrontiersin.org Probes designed from N-acylated tyrosines could serve as substrates or inhibitors to study these enzymes. For instance, modifying the caproyl chain or the tyrosine residue of this compound with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) could create activity-based probes (ABPs). These probes would covalently label the active site of target enzymes, allowing for their detection and quantification in complex proteomes. nih.govnih.govpnas.org
The development of such probes often involves creating fluorogenic peptide substrates that, when acted upon by an intracellular enzyme like a protein tyrosine phosphatase (PTP), exhibit a change in fluorescence. grantome.com This technology allows for real-time monitoring of enzyme activity within living cells. grantome.com N-succinyl-L-tyrosine, a related N-acylated tyrosine, has been shown to interact with specific enzymes and can serve as a building block for more complex molecules, indicating the potential of this class of compounds in probe development.
Table 1: Potential Applications of this compound-Based Probes
| Probe Type | Target Enzyme Family | Potential Application | Research Finding Basis |
|---|---|---|---|
| Activity-Based Probe (ABP) | Fatty Acid Amide Hydrolase (FAAH) | Profiling FAAH activity in disease models | FAAH is a known hydrolase for N-acyl amides. frontiersin.org |
| Fluorogenic Substrate | N-Acyl Amino Acid Synthases | Screening for inhibitors of NAAA biosynthesis | NAAAs are synthesized by these enzymes. d-nb.info |
Bioconjugation Strategies Utilizing Tyrosine Residues in Peptides and Proteins
The tyrosine residue is an attractive target for the chemical modification of peptides and proteins due to its unique phenolic side chain. A variety of bioconjugation strategies have been developed to selectively label tyrosine, enabling the attachment of molecules such as fluorophores, drugs, and polyethylene (B3416737) glycol (PEG). These methods are generally applicable to the tyrosine moiety within this compound for creating more complex research tools.
Common strategies for tyrosine bioconjugation include:
Diazonium Coupling: Diazonium salts react with the activated aromatic ring of tyrosine to form stable azo linkages. This method is rapid and efficient, often achieving high conversion rates at low temperatures.
Mannich-type Reactions: A three-component reaction involving an aniline, an aldehyde, and the tyrosine residue results in a stable carbon-carbon bond. This allows for the concurrent introduction of two functional groups.
Transition Metal-Mediated Approaches: Palladium or rhodium complexes can catalyze the O-alkylation of the phenolic hydroxyl group of tyrosine.
Ene-type Reactions: Reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) react selectively with solvent-exposed tyrosine residues, providing a way to probe protein structure and surface accessibility.
Enzyme-Mediated Strategies: Enzymes such as tyrosinase can oxidize tyrosine to a reactive o-quinone, which can then be coupled to various nucleophiles.
These strategies allow for the site-specific modification of tyrosine, which is often less abundant on protein surfaces than lysine (B10760008), leading to more homogenous conjugates. The ability to attach different functional moieties to the tyrosine of this compound opens up possibilities for creating targeted delivery systems or multifunctional probes.
This compound as an Analytical Standard in Research Settings
In analytical biochemistry and pharmaceutical research, the use of well-characterized reference standards is essential for the accurate quantification of analytes in various matrices. L-Tyrosine itself is available as a certified reference material and is used as a pharmaceutical secondary standard for quality control. sigmaaldrich.comlgcstandards.com This establishes a precedent for its derivatives.
This compound can serve as an analytical standard in several research contexts:
Metabolomics: In studies investigating the metabolism of N-acyl amino acids, this compound can be used as a standard for its identification and quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). ontosight.ai N-hexanoylglycine, a structurally similar compound, is used as an analytical standard for clinical testing related to metabolic disorders. sigmaaldrich.com
Drug Discovery: When developing drugs that target enzymes involved in NAAA metabolism, this compound can be used as a standard substrate in enzyme activity assays to screen for potential inhibitors.
Pharmacokinetics: In preclinical studies of drugs based on or related to this compound, it would serve as the primary standard for quantifying the compound and its metabolites in plasma and tissue samples.
The availability of pure this compound as a standard is crucial for ensuring the reliability and reproducibility of experimental results in these research areas.
Table 2: Analytical Applications of this compound as a Standard
| Research Area | Analytical Technique | Purpose |
|---|---|---|
| Metabolomics | LC-MS/MS | Identification and quantification of endogenous or administered this compound. |
| Enzyme Kinetics | HPLC, Spectrophotometry | Measuring the rate of enzymatic conversion of this compound. |
Green Chemistry Approaches in N-Acylated Tyrosine Synthesis
Traditional chemical synthesis of N-acyl amino acids, such as the Schotten-Baumann reaction, often relies on harsh reagents like acyl chlorides and organic solvents, leading to the generation of hazardous waste. uni-duesseldorf.de In line with the principles of green chemistry, there is a significant research effort to develop more environmentally benign and sustainable methods for synthesizing these valuable compounds.
Enzymatic and biocatalytic approaches are at the forefront of green N-acylated tyrosine synthesis:
Enzyme-Catalyzed Synthesis: Enzymes such as lipases and aminoacylases can catalyze the N-acylation of amino acids in aqueous media or solvent-free systems. d-nb.infouni-duesseldorf.denih.gov For example, acylase I from pig kidney has been used to synthesize various N-lauroyl-L-amino acids, although its efficiency with L-tyrosine was noted to be lower in the studied system. researchgate.net A recent study demonstrated the green synthesis of N-succinyl-L-tyrosine using food-grade enzymes in an aqueous environment. nih.gov These enzymatic methods avoid the use of toxic activating agents and often proceed with high selectivity, minimizing the need for protecting groups. d-nb.infonih.gov
Whole-Cell Biotransformation: Utilizing engineered microorganisms to produce N-acyl amino acids directly from simple precursors is another promising green strategy. This approach can combine several enzymatic steps in a single pot, reducing downstream processing.
Alternative Reaction Media: The use of environmentally friendly solvents like glycerol-water systems has been explored to improve reaction efficiency and product recovery in enzymatic synthesis. researchgate.net
These green chemistry approaches not only reduce the environmental impact of producing this compound and other N-acylated amino acids but can also lead to higher purity products and more efficient manufacturing processes. researchgate.netdntb.gov.ua
Table 3: Comparison of Synthesis Methods for N-Acylated Tyrosines
| Method | Reagents | Solvents | Byproducts | Key Advantages |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Acyl chlorides, NaOH | Organic solvents (e.g., acetone, diethyl ether) | NaCl, HCl | Well-established, generally high yield |
| Enzymatic Synthesis (e.g., using Acylase) | Fatty acid, Amino acid, Enzyme | Aqueous buffer, Glycerol-water | Water | Mild conditions, high selectivity, environmentally friendly researchgate.netnih.gov |
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the molecular structure, focusing on characteristic peaks for the tyrosine backbone and caproyl moiety. Assign shifts using reference spectra of similar esters .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280 nm for tyrosine’s aromatic ring) to assess purity. Validate methods using spiked samples and calibration curves .
- Mass Spectrometry (MS) : Apply ESI-MS or MALDI-TOF to verify molecular weight and detect impurities. Compare fragmentation patterns with synthetic standards .
Table 1 : Comparison of Analytical Techniques
| Technique | Detection Limit | Key Application |
|---|---|---|
| NMR | 1–5% impurities | Structural confirmation |
| HPLC | 0.1–1% | Purity quantification |
| MS | 0.01–0.1% | Trace impurity identification |
Advanced: How can researchers design experiments to investigate the molecular interactions of this compound with lipid bilayers in cellular models?
Q. Answer :
- Experimental Design :
- Model Systems : Use synthetic lipid bilayers (e.g., DOPC/DOPG mixtures) or cell-derived membranes. Incorporate fluorescent probes (e.g., Laurdan) to monitor membrane fluidity changes .
- Biophysical Assays : Conduct surface plasmon resonance (SPR) to quantify binding kinetics. Pair with molecular dynamics (MD) simulations to predict interaction sites .
- Cellular Uptake Studies : Use confocal microscopy with fluorescently labeled this compound. Quantify intracellular localization via flow cytometry .
- Data Analysis : Compare SPR-derived values with MD-predicted binding energies. Statistically validate cellular uptake data using ANOVA (α = 0.05) .
Basic: What protocols ensure reproducibility in synthesizing this compound derivatives?
Q. Answer :
- Stepwise Synthesis :
- Esterification : React L-tyrosine with caproyl chloride in anhydrous DCM, using DMAP as a catalyst. Monitor reaction completion via TLC (silica gel, ethyl acetate:hexane = 3:7) .
- Purification : Perform column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .
- Documentation : Provide detailed synthetic protocols in the Methods section, including solvent ratios, reaction times, and spectral data (see Table 1 ). Submit raw NMR/HPLC data as supplementary files .
Advanced: How should discrepancies in this compound’s stability data under varying pH conditions be systematically analyzed?
Q. Answer :
- Root-Cause Analysis :
- Variable Identification : Audit experimental conditions (e.g., buffer ionic strength, temperature control, degradation product analysis methods) .
- Statistical Modeling : Apply multivariate regression to isolate pH-dependent degradation pathways. Use Akaike’s Information Criterion (AIC) to compare competing models .
- Replication : Repeat stability tests in triplicate across independent labs. Share raw datasets via repositories like Zenodo to enable meta-analysis .
Basic: What are the best practices for validating this compound’s biological activity in preclinical studies?
Q. Answer :
- In Vitro Assays :
- Dose-Response Curves : Test this compound at 0.1–100 µM in cell cultures (e.g., keratinocytes for cosmetic applications). Normalize data to vehicle controls .
- Positive/Negative Controls : Include known tyrosine derivatives (e.g., acetyl tyrosine) and untreated samples. Report % activity relative to controls .
- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting (e.g., cell line authentication, blinding protocols) .
Advanced: How can researchers optimize computational models to predict this compound’s solubility in non-aqueous solvents?
Q. Answer :
- Methodology :
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hansen solubility parameters. Train models on datasets of structurally similar esters .
- Validation : Compare predicted vs. experimental solubility in solvents (e.g., DMSO, ethanol) using RMSE metrics. Optimize algorithms via k-fold cross-validation .
- Data Integration : Publish solvent screening results in open-access formats (e.g., .csv files) to facilitate community-driven model refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
